molecular formula C7H6FNO2 B3043403 1-Fluoro-3-(nitromethyl)benzene CAS No. 85896-96-4

1-Fluoro-3-(nitromethyl)benzene

Cat. No.: B3043403
CAS No.: 85896-96-4
M. Wt: 155.13 g/mol
InChI Key: CEEGZYQFCDHVSO-UHFFFAOYSA-N
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Description

1-Fluoro-3-(nitromethyl)benzene is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzene, where a fluorine atom and a nitromethyl group are substituted at the meta positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-3-(nitromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-fluoro-3-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(nitromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions, suitable catalysts.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 1-Fluoro-3-(aminomethyl)benzene.

    Substitution: Various substituted benzene derivatives.

    Oxidation: 1-Fluoro-3-(carboxymethyl)benzene.

Scientific Research Applications

1-Fluoro-3-(nitromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(nitromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-3-nitrobenzene: Similar structure but lacks the methyl group.

    3-Fluoronitrobenzene: Another name for 1-Fluoro-3-nitrobenzene.

    1-Fluoro-4-(nitromethyl)benzene: Similar compound with different substitution pattern.

Uniqueness

1-Fluoro-3-(nitromethyl)benzene is unique due to the presence of both a fluorine atom and a nitromethyl group, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-fluoro-3-(nitromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-7-3-1-2-6(4-7)5-9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEGZYQFCDHVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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